

Structural Elucidation of 2-Bromopyrimidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromopyrimidine-4-carbonitrile**

Cat. No.: **B599147**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of **2-bromopyrimidine-4-carbonitrile**, a key heterocyclic building block in medicinal chemistry and materials science. The following document details the analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), used to confirm the molecular structure of this compound. This guide is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

2-Bromopyrimidine-4-carbonitrile possesses a distinct molecular architecture, featuring a pyrimidine ring substituted with a bromine atom at the 2-position and a nitrile group at the 4-position. This arrangement of functional groups imparts specific spectroscopic characteristics that are crucial for its identification and characterization.

Table 1: Physicochemical Properties of **2-Bromopyrimidine-4-carbonitrile**

Property	Value
Molecular Formula	C ₅ H ₂ BrN ₃
Molecular Weight	183.99 g/mol
Monoisotopic Mass	182.9432 Da
Appearance	Off-white to yellow solid
CAS Number	1209459-16-4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For **2-bromopyrimidine-4-carbonitrile**, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrimidine ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum of **2-bromopyrimidine-4-carbonitrile** is expected to show two signals corresponding to the two protons on the pyrimidine ring.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.90	d	~5.0	H6
~7.70	d	~5.0	H5

The downfield chemical shifts are attributed to the deshielding effect of the electronegative nitrogen atoms and the bromine atom in the heterocyclic ring. The doublet multiplicity arises from the coupling between the adjacent protons (H5 and H6).

Predicted ¹³C NMR Data

The proton-decoupled ^{13}C NMR spectrum is predicted to display five distinct signals, one for each carbon atom in the molecule.

Table 3: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~162.0	C2
~160.0	C6
~145.0	C4
~120.0	C5
~115.0	CN

The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyrimidine ring. The carbon bearing the bromine (C2) and the carbon adjacent to the two ring nitrogens (C6) are expected to be significantly downfield. The nitrile carbon (CN) also exhibits a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-bromopyrimidine-4-carbonitrile** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

- Spectrometer: 500 MHz NMR Spectrometer
- ^1H NMR:
 - Pulse sequence: zg30

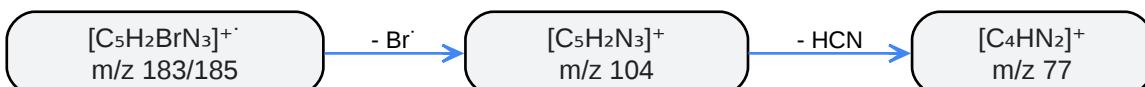
- Number of scans: 16
- Acquisition time: ~3 seconds
- Relaxation delay: 1 second
- ^{13}C NMR:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024
 - Acquisition time: ~1 second
 - Relaxation delay: 2 seconds

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **2-bromopyrimidine-4-carbonitrile**, further confirming its identity.

Predicted Mass Spectrometry Data

Electrospray ionization (ESI) is a soft ionization technique that is expected to yield the protonated molecular ion $[\text{M}+\text{H}]^+$ as the base peak. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ($[\text{M}+\text{H}]^+$ and $[\text{M}+\text{H}+2]^+$).


Table 4: Predicted ESI-MS Data

m/z	Ion
183.9505	$[\text{M}+\text{H}]^+$ (with ^{79}Br)
185.9484	$[\text{M}+\text{H}]^+$ (with ^{81}Br)
205.9324	$[\text{M}+\text{Na}]^+$ (with ^{79}Br)
207.9304	$[\text{M}+\text{Na}]^+$ (with ^{81}Br)

Proposed Fragmentation Pathway

Under higher energy conditions, such as in tandem mass spectrometry (MS/MS), the molecular ion will fragment in a predictable manner. The fragmentation of pyrimidine derivatives often involves the loss of small molecules or radicals.

A plausible fragmentation pathway for **2-bromopyrimidine-4-carbonitrile** involves the initial loss of the bromine radical, followed by the elimination of HCN.

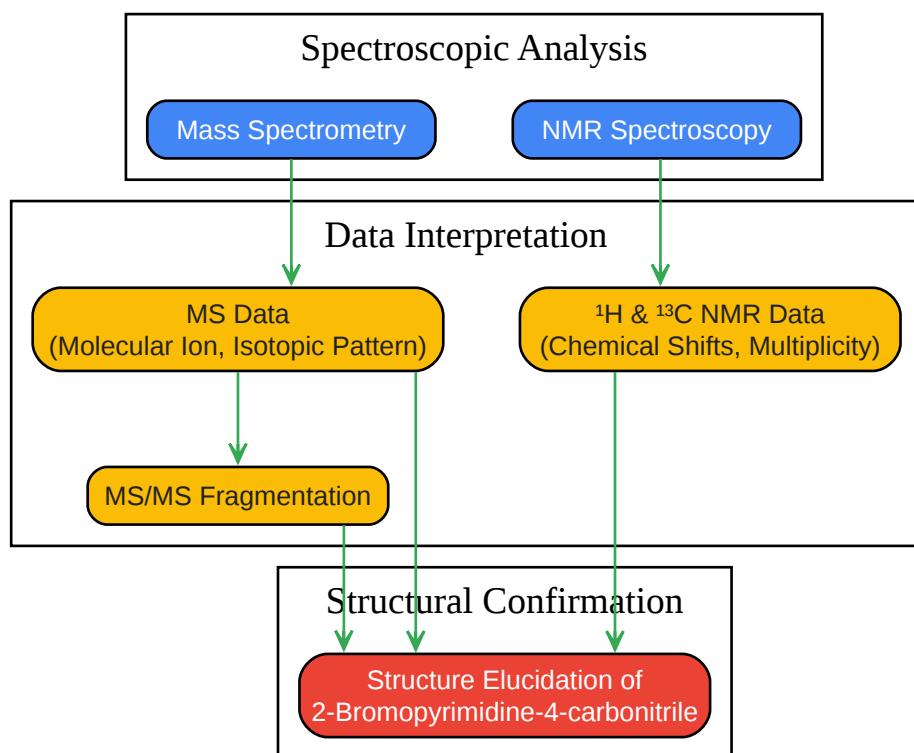
[Click to download full resolution via product page](#)

Caption: Proposed MS Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of **2-bromopyrimidine-4-carbonitrile** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 μ g/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).


Instrument Parameters (ESI-MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

- Desolvation Gas Flow: 600 L/hr
- Mass Range: m/z 50-500

Workflow for Structural Elucidation

The logical flow for confirming the structure of **2-bromopyrimidine-4-carbonitrile** integrates both NMR and MS data.

[Click to download full resolution via product page](#)

Caption: Structural Elucidation Workflow.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural elucidation of **2-bromopyrimidine-4-carbonitrile**. The predicted and experimental data from these techniques are in strong agreement, confirming the assigned structure. This guide serves as a foundational resource for the analytical characterization of this and similar heterocyclic compounds.

- To cite this document: BenchChem. [Structural Elucidation of 2-Bromopyrimidine-4-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599147#2-bromopyrimidine-4-carbonitrile-structural-elucidation-using-nmr-and-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com